molecular formula C29H43N7O7 B1442816 Boc-Leu-Gly-Arg-AMC CAS No. 65147-09-3

Boc-Leu-Gly-Arg-AMC

Cat. No.: B1442816
CAS No.: 65147-09-3
M. Wt: 601.7 g/mol
InChI Key: DLAQYOHJZUTWDJ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Boc-Leu-Gly-Arg-AMC, also known as Boc-Leu-Gly-Arg-Mca, is a fluorogenic substrate primarily targeted towards several enzymes. These include the complement component C3/C5 convertases , coagulation factor Xa , and soybean trypsin-like enzyme . It is also hydrolyzed by macropain , a high molecular weight thiol proteinase from human erythrocytes .

Mode of Action

The compound interacts with its targets by serving as a substrate. In the presence of these enzymes, this compound is hydrolyzed to liberate 7-amino-4-methylcoumarin . This interaction results in a change in the compound, allowing it to be used in enzymatic assays .

Biochemical Pathways

The hydrolysis of this compound by its target enzymes suggests that it plays a role in the biochemical pathways of these enzymes. For instance, the hydrolysis of the compound by the complement component C3/C5 convertases and coagulation factor Xa suggests its involvement in the complement system and coagulation pathway respectively .

Pharmacokinetics

It is known that the compound is best prepared in dmso for stock solutions , which may suggest its solubility properties.

Result of Action

The hydrolysis of this compound by its target enzymes results in the liberation of 7-amino-4-methylcoumarin . This indicates the presence and activity of these enzymes, making the compound useful in enzymatic assays .

Action Environment

The activity of the enzymes in cleaving this compound has been observed to be optimal at a pH of 9.0 and a temperature of 45℃ . This suggests that the compound’s action, efficacy, and stability may be influenced by environmental factors such as pH and temperature.

Biochemical Analysis

Biochemical Properties

Boc-Leu-Gly-Arg-Mca plays a crucial role in biochemical reactions as a substrate for various proteolytic enzymes. It is specifically designed to interact with enzymes that cleave peptide bonds at arginine residues. The cleavage of Boc-Leu-Gly-Arg-Mca by these enzymes results in the release of 7-amino-4-methylcoumarin, a fluorescent molecule that can be easily detected and measured. This property makes Boc-Leu-Gly-Arg-Mca an essential tool in enzymatic assays, allowing researchers to study the activity and specificity of proteases such as trypsin and other serine proteases .

Cellular Effects

Boc-Leu-Gly-Arg-Mca influences various cellular processes by serving as a substrate for proteolytic enzymes within cells. The cleavage of Boc-Leu-Gly-Arg-Mca by these enzymes can impact cell signaling pathways, gene expression, and cellular metabolism. For example, the enzymatic activity that cleaves Boc-Leu-Gly-Arg-Mca can be indicative of the presence and activity of specific proteases involved in cellular processes such as apoptosis, inflammation, and protein degradation . The use of Boc-Leu-Gly-Arg-Mca in cellular assays helps researchers understand the role of proteases in these processes and their potential as therapeutic targets.

Molecular Mechanism

The molecular mechanism of Boc-Leu-Gly-Arg-Mca involves its interaction with proteolytic enzymes that recognize and cleave the peptide bond at the arginine residue. Upon cleavage, Boc-Leu-Gly-Arg-Mca releases 7-amino-4-methylcoumarin, which fluoresces and can be detected using fluorometric methods. This interaction is highly specific, allowing for the precise measurement of enzyme activity. The binding of Boc-Leu-Gly-Arg-Mca to the active site of the enzyme and subsequent cleavage is a critical step in the enzymatic assay, providing valuable insights into enzyme kinetics and specificity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Boc-Leu-Gly-Arg-Mca can change over time due to factors such as stability and degradation. Boc-Leu-Gly-Arg-Mca is generally stable when stored at -20°C, but its stability can be affected by factors such as pH, temperature, and exposure to light. Over time, the degradation of Boc-Leu-Gly-Arg-Mca can impact the accuracy and reliability of enzymatic assays. Long-term studies have shown that Boc-Leu-Gly-Arg-Mca remains stable for up to one year when stored properly, but its activity may decrease over extended periods .

Dosage Effects in Animal Models

The effects of Boc-Leu-Gly-Arg-Mca in animal models can vary depending on the dosage administered. At lower doses, Boc-Leu-Gly-Arg-Mca is generally well-tolerated and does not exhibit significant toxicity. At higher doses, it may cause adverse effects such as inflammation or tissue damage. Studies in animal models have shown that the enzymatic activity of Boc-Leu-Gly-Arg-Mca can be dose-dependent, with higher doses resulting in increased enzyme activity and fluorescence . It is important to carefully control the dosage to avoid potential toxic effects and ensure accurate results in experimental studies.

Metabolic Pathways

Boc-Leu-Gly-Arg-Mca is involved in metabolic pathways related to proteolytic enzyme activity. Upon cleavage by proteases, Boc-Leu-Gly-Arg-Mca releases 7-amino-4-methylcoumarin, which can be further metabolized or excreted by the cell. The interaction of Boc-Leu-Gly-Arg-Mca with specific enzymes and cofactors is crucial for its role in enzymatic assays. The metabolic pathways involving Boc-Leu-Gly-Arg-Mca can provide insights into the regulation of protease activity and the overall metabolic flux within cells .

Transport and Distribution

Within cells and tissues, Boc-Leu-Gly-Arg-Mca is transported and distributed based on its interactions with transporters and binding proteins. The localization and accumulation of Boc-Leu-Gly-Arg-Mca can be influenced by factors such as cellular uptake mechanisms and intracellular trafficking. Understanding the transport and distribution of Boc-Leu-Gly-Arg-Mca is essential for optimizing its use in biochemical assays and ensuring accurate measurements of enzyme activity .

Subcellular Localization

The subcellular localization of Boc-Leu-Gly-Arg-Mca can affect its activity and function. Boc-Leu-Gly-Arg-Mca may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. The localization of Boc-Leu-Gly-Arg-Mca within the cell can influence its interactions with proteolytic enzymes and the subsequent release of 7-amino-4-methylcoumarin. Studying the subcellular localization of Boc-Leu-Gly-Arg-Mca provides valuable information on its role in cellular processes and its potential as a tool for studying enzyme activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-Leu-Gly-Arg-AMC involves the stepwise assembly of the peptide chain using solid-phase peptide synthesis (SPPS). The process typically starts with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each amino acid is protected by a t-butyloxycarbonyl (Boc) group to prevent unwanted side reactions. After the assembly of the peptide chain, the final product is cleaved from the resin and purified .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves rigorous quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Scientific Research Applications

Boc-Leu-Gly-Arg-AMC has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific peptide sequence, which makes it a suitable substrate for certain proteolytic enzymes. Its high sensitivity and specificity make it a valuable tool in enzymatic assays .

Properties

IUPAC Name

tert-butyl N-[1-[[2-[[5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H43N7O7/c1-16(2)12-21(36-28(41)43-29(4,5)6)25(39)33-15-23(37)35-20(8-7-11-32-27(30)31)26(40)34-18-9-10-19-17(3)13-24(38)42-22(19)14-18/h9-10,13-14,16,20-21H,7-8,11-12,15H2,1-6H3,(H,33,39)(H,34,40)(H,35,37)(H,36,41)(H4,30,31,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLAQYOHJZUTWDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)C(CC(C)C)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H43N7O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90407564
Record name AC1NMZ0D
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90407564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

601.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65147-09-3
Record name AC1NMZ0D
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90407564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of Boc-Leu-Gly-Arg-MCA in studying proteases like the hatching enzyme in Xenopus laevis?

A1: Boc-Leu-Gly-Arg-MCA (butoxycarbonyl-leucine-glycine-arginine-4-methylcoumaryl-7-amide) serves as a specific substrate for detecting and characterizing trypsin-like proteases, including the hatching enzyme in Xenopus laevis []. This enzyme is crucial for the tadpole to hatch from its egg.

Q2: How does Boc-Leu-Gly-Arg-MCA function as a substrate for these proteases?

A2: Boc-Leu-Gly-Arg-MCA contains a peptide sequence (Leu-Gly-Arg) recognized and cleaved by trypsin-like proteases []. When the enzyme cleaves the substrate, the 7-amino-4-methylcoumarin (MCA) group is released. MCA is a fluorophore, meaning it emits fluorescence upon excitation with UV light. This fluorescence allows researchers to easily measure enzyme activity.

Q3: The research mentions a significant difference in enzyme activity between sexually developed and undeveloped male newts. How was Boc-Leu-Gly-Arg-MCA used to demonstrate this difference?

A3: Researchers studying sodefrin, a pheromone in newts, utilized Boc-Leu-Gly-Arg-MCA to demonstrate the presence of specific proteases involved in sodefrin production []. They discovered that extracts from the abdominal glands of sexually developed male newts exhibited significantly higher activity in cleaving Boc-Leu-Gly-Arg-MCA compared to extracts from sexually undeveloped males. This difference in activity suggests these proteases play a role in sodefrin maturation and sexual development.

Q4: Besides its use in studying hatching enzymes and sodefrin processing, what other research applications involve Boc-Leu-Gly-Arg-MCA?

A4: Boc-Leu-Gly-Arg-MCA finds application in studying various proteases, particularly those involved in blood coagulation, kallikrein-kinin systems, and fibrinolysis []. It acts as a substrate for plasmin and Factor XIa, key enzymes in these biological pathways. This allows researchers to investigate these pathways and potential therapeutic targets.

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